

In-Depth Technical Guide: BW373U86 Inhibition of Adenylyl Cyclase

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Compound of Interest

Compound Name: BW373U86

Cat. No.: B1662293

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of the selective δ -opioid receptor agonist, **BW373U86**, on adenylyl cyclase activity. The information presented is collated from key research findings to facilitate a deeper understanding of its mechanism of action and to provide detailed experimental protocols for replication and further investigation.

Core Concept: Mechanism of Action

BW373U86 is a potent and highly selective nonpeptidic agonist for the δ -opioid receptor.^[1] Its interaction with this receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This inhibitory action is a hallmark of δ -opioid receptor activation and is mediated through a pertussis toxin-sensitive G-protein, indicative of the involvement of the Gi/Go family of G-proteins. The inhibition of adenylyl cyclase by **BW373U86** has been demonstrated in various experimental systems, including rat brain membranes and neuroblastoma cells.^[1]

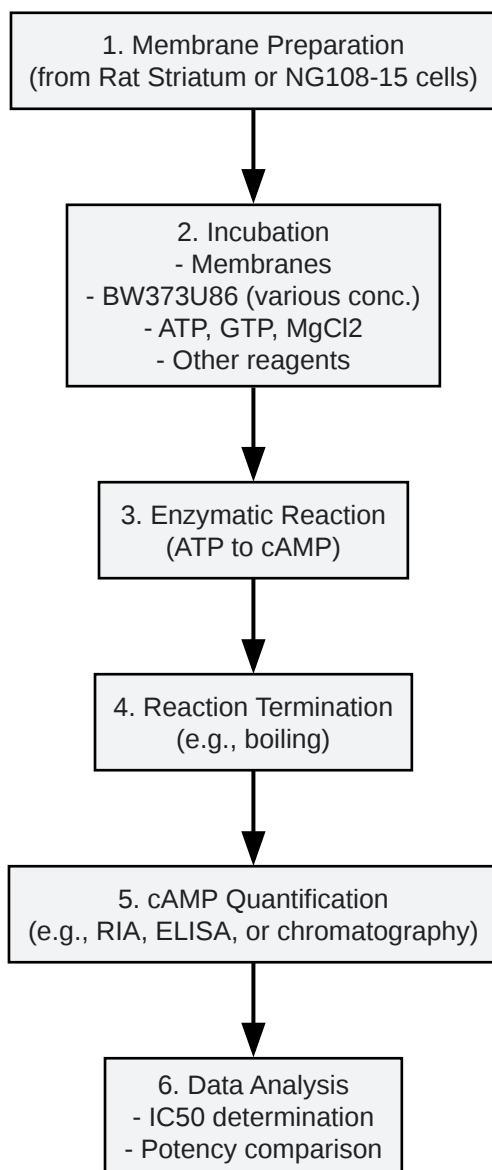
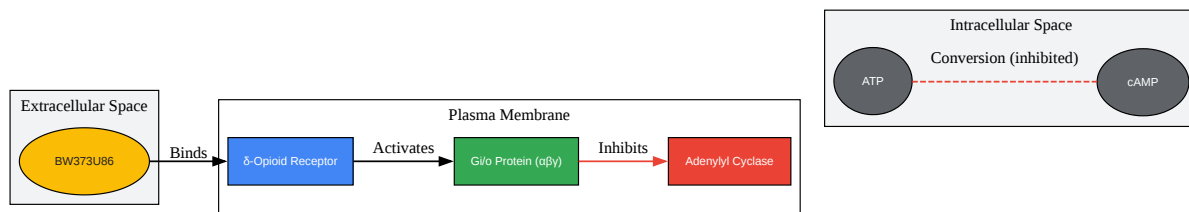
Quantitative Data on Adenylyl Cyclase Inhibition

The inhibitory potency of **BW373U86** on adenylyl cyclase has been quantified in different model systems. The following table summarizes the key findings, including comparisons with the prototypical δ -opioid agonist, [D-Ser2,Thr6]Leu-enkephalin (DSLET).

Compound	Tissue/Cell Line	Parameter	Value	Reference
BW373U86	Rat Striatal Membranes	Relative Potency	~100 times more potent than DSLET	[1]
BW373U86	NG108-15 Cells	IC50	5 times lower than DSLET	[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **BW373U86**-mediated adenylyl cyclase inhibition and a typical experimental workflow for its characterization.



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References

- 1. Opioid-inhibited adenylyl cyclase in rat brain membranes: lack of correlation with high-affinity opioid receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
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